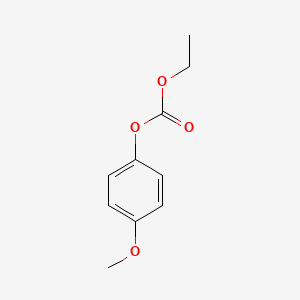

Ethyl 4-methoxyphenyl carbonate

Description

Ethyl 4-methoxyphenyl carbonate is an organic carbonate ester characterized by a methoxyphenyl group attached to a carbonate backbone with an ethyl ester moiety. These compounds are typically synthesized via reactions involving chloroformate derivatives and phenolic substrates under basic conditions ().

Carbonates like this compound are often employed in organic synthesis as protective groups for alcohols or phenols, intermediates in pharmaceutical manufacturing, or precursors for polymer chemistry ().

Properties

CAS No. |

22719-84-2 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl (4-methoxyphenyl) carbonate |

InChI |

InChI=1S/C10H12O4/c1-3-13-10(11)14-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3 |

InChI Key |

GBSOFIMKLOZOHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between ethyl 4-methoxyphenyl carbonate and related compounds:

Key Differences :

Reactivity: Ethyl (4-formyl-3-methoxyphenyl) carbonate contains a reactive aldehyde group, making it suitable for condensation reactions (e.g., forming imines or hydrazones) . In contrast, ethyl 4-methoxycinnamate (an acrylate ester) undergoes conjugate additions or polymerization due to its α,β-unsaturated system . The azide group in ethyl (E)-4-azido-4-(4-methoxyphenyl)but-2-enoate enables click chemistry (e.g., Huisgen cycloaddition), which is absent in other analogs .

Synthetic Utility :

- Compounds like This compound and its formyl derivative are synthesized using chloroformate reagents under mild conditions (room temperature, anhydrous bases) , whereas azido derivatives require multistep sequences involving propiolate intermediates .

Applications :

- Ethyl 4-methoxycinnamate is commercialized for UV protection , while carbonate derivatives are primarily research-oriented, serving as intermediates or protective groups (e.g., in peptide synthesis) .

Research Findings and Data

Thermal and Solubility Properties :

- Ethyl (4-formyl-3-methoxyphenyl) carbonate is a colorless solid with a melting point range typical of aromatic carbonates (analogous compounds: 96–100°C, ).

Spectroscopic Data :

- ¹H NMR : Methoxy protons in these compounds resonate at δ ~3.8–3.9 ppm, while carbonate or ester carbonyls appear at δ ~150–160 ppm in ¹³C NMR ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.